molecular formula C22H15ClF3N5OS B12019593 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12019593
M. Wt: 489.9 g/mol
InChI Key: JJGOPLPEFNHUHQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole derivatives functionalized with sulfur-linked acetamide moieties. Its core structure comprises a 1,2,4-triazole ring substituted at the 4-position with a 4-chlorophenyl group and at the 5-position with a pyridin-4-yl group. A sulfanyl (-S-) bridge connects the triazole ring to an acetamide group, which is further substituted with a 3-(trifluoromethyl)phenyl (3-CF₃Ph) moiety. Such derivatives are often explored for antimicrobial, anti-inflammatory, and antioxidant activities due to their ability to modulate enzyme interactions and redox pathways .

Properties

Molecular Formula

C22H15ClF3N5OS

Molecular Weight

489.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H15ClF3N5OS/c23-16-4-6-18(7-5-16)31-20(14-8-10-27-11-9-14)29-30-21(31)33-13-19(32)28-17-3-1-2-15(12-17)22(24,25)26/h1-12H,13H2,(H,28,32)

InChI Key

JJGOPLPEFNHUHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving hydrazine and a suitable nitrile. The chlorophenyl and pyridine groups are then introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

Structural Overview

The molecular formula of the compound is C23H20ClN5OSC_{23}H_{20}ClN_{5}OS, with a complex structure that includes a triazole ring, which is known for its bioactive properties. The presence of the chlorophenyl and trifluoromethyl groups enhances its pharmacological profile.

Medicinal Applications

  • Antifungal Activity
    • Compounds containing the 1,2,4-triazole moiety have been extensively studied for their antifungal properties. Research indicates that derivatives of 1,2,4-triazole exhibit significant activity against various fungal strains. For instance, compounds with similar structures showed enhanced antifungal effects compared to traditional agents like azoles .
    • A study demonstrated that triazole derivatives exhibited antifungal activity with minimum inhibitory concentrations (MICs) significantly lower than those of existing antifungal drugs .
  • Antibacterial Properties
    • The compound's antibacterial activity has been highlighted in several studies. For example, triazole derivatives have been synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth .
    • Structure-activity relationship (SAR) studies revealed that specific substitutions on the triazole ring enhanced antibacterial efficacy, indicating the potential for developing new antibiotics based on this scaffold .
  • Anticancer Potential
    • There is emerging evidence that triazole derivatives possess anticancer properties. Some studies suggest that these compounds may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
    • The incorporation of different substituents can modulate the anticancer activity of these compounds, making them candidates for further investigation in cancer therapeutics .

Case Studies

  • Antifungal Efficacy Study
    • A recent study evaluated a series of triazole derivatives against various fungal pathogens. The results indicated that certain modifications led to compounds with MIC values significantly lower than those of established antifungals . This highlights the potential for developing new antifungal agents based on this chemical structure.
  • Antibacterial Activity Assessment
    • In another investigation focused on antibacterial activity, a library of triazole-based compounds was screened against MRSA strains. The findings showed that some derivatives exhibited MIC values comparable to or better than traditional antibiotics . This suggests a promising avenue for addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents on the triazole ring, acetamide nitrogen, or the aryl groups. These variations influence molecular weight, electronic properties, and biological efficacy. Below is a detailed comparison:

Substituent Variations on the Triazole Ring

  • Compound 7h (): Features a 4-(4-chlorophenyl) and 5-(p-tolylaminomethyl) substitution.
  • N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): The 3-methylphenyl (3-MePh) substituent on the triazole creates steric hindrance, which may reduce binding affinity compared to the main compound’s 4-ClPh group .

Substituent Variations on the Acetamide Nitrogen

  • N-[4-Chloro-3-(trifluoromethyl)phenyl] derivative (): The 4-Cl-3-CF₃Ph substitution differs from the main compound’s 3-CF₃Ph group, altering steric and electronic profiles near the acetamide .
  • N-(3,4-Dichlorophenyl) derivative (CAS 476484-06-7, ): The 3,4-diClPh group increases molecular weight (490.79 g/mol) and lipophilicity compared to the main compound’s 3-CF₃Ph substituent .

Comparative Data Table

Compound ID/Reference Triazole Substituents Acetamide Substituent Molecular Weight (g/mol) Key Activities
Main Compound 4-ClPh, 5-Pyridin-4-yl N-(3-CF₃Ph) ~494.89 (calculated) Inferred antimicrobial
4-(3-MePh), 5-Pyridin-4-yl N-(2-Cl-5-CF₃Ph) - -
4-ClPh, 5-Pyridin-4-yl N-(3,4-diClPh) 490.79 -
Derivatives Varied (e.g., 4-ClPh, 4-MePh) Varied (e.g., N-aryl) ~450-520 Antimicrobial, antioxidant

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule notable for its diverse biological activities. This article explores its pharmacological properties, including its potential antifungal, antibacterial, and anticancer effects, supported by relevant case studies and research findings.

Structural Characteristics

This compound features a triazole ring, chlorinated phenyl groups, and a sulfanyl linkage. Its molecular formula is C15H13ClN6OSC_{15}H_{13}ClN_6OS with a molecular weight of approximately 360.8 g/mol. The unique combination of these functional groups suggests a significant potential for various biological activities.

Antifungal Activity

The triazole moiety is well-known for its antifungal properties. Research indicates that compounds with similar structures exhibit significant antifungal efficacy against various pathogens, particularly fungi such as Candida albicans and Rhodotorula mucilaginosa. For instance, studies have shown that triazole derivatives can outperform traditional antifungal agents like fluconazole, with Minimum Inhibitory Concentration (MIC) values often below 25 µg/mL .

Compound NameKey FeaturesBiological Activity
2-{[4-(bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamideSimilar triazole and sulfanyl structureAnticancer potential
2-(4-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamideContains thiadiazole instead of triazoleAntimicrobial activity
5-(pyridinyl)-4H-1,2,4-triazol-3-thiolSimplified structure with thiol groupAntifungal properties

Antibacterial Activity

The compound's structural features also suggest significant antibacterial activity. Similar triazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, compounds that incorporate the triazole ring have been documented to possess enhanced activity against resistant strains such as Staphylococcus aureus and Escherichia coli .

In a comparative study of various triazole derivatives:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Triazole A816
Triazole B1224
Target Compound612

These results indicate that the target compound may exhibit superior antibacterial properties compared to its analogs.

Anticancer Potential

Emerging evidence suggests that the compound may also have anticancer properties. The presence of the chlorinated phenyl group enhances interactions with biological targets involved in cancer progression. In vitro studies have demonstrated that similar triazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of several triazole derivatives against clinical isolates of Candida. The results indicated that certain derivatives exhibited higher potency than fluconazole, particularly against resistant strains .
  • Antibacterial Action : In another study focusing on the antibacterial properties of triazole derivatives, compounds were tested against multi-drug resistant strains of E. coli. The target compound showed promising results with MIC values significantly lower than those of conventional antibiotics .

Q & A

Q. What are the critical steps and reagents for synthesizing 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide?

  • Methodological Answer : The synthesis typically involves:

Triazole ring formation : Reacting isonicotinohydrazide with substituted isothiocyanates under reflux in ethanol, followed by cyclization with NaOH .

Thiol group activation : The triazole-3-thiol intermediate reacts with 2-chloroacetonitrile in DMF or ethanol, using NaOH as a base to form the sulfanyl linkage .

Acetamide coupling : The final step involves coupling with 3-(trifluoromethyl)aniline via nucleophilic substitution or carbodiimide-mediated reactions .

  • Key Reagents : Iso-nicotinohydrazide, 4-chlorophenyl isothiocyanate, 2-chloroacetonitrile, DMF, NaOH.
  • Critical Conditions : Reflux temperatures (70–90°C), inert atmosphere (N₂), and purification via column chromatography .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and connectivity (e.g., pyridine protons at δ 8.5–9.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ ≈ 506.08 g/mol) .
  • X-ray Crystallography : Resolve 3D conformation, especially triazole ring planarity and sulfanyl-acetamide torsion angles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfanyl coupling, while ethanol reduces side reactions in cyclization .
  • Temperature Control : Lower temperatures (0–5°C) during coupling steps reduce decomposition; higher temperatures (reflux) accelerate cyclization .
  • Catalytic Additives : Use KI or phase-transfer catalysts (e.g., TBAB) to improve reaction rates .
  • Real-Time Monitoring : TLC or in-situ IR to track intermediate formation and adjust conditions dynamically .

Q. How can contradictions in structural data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
  • Dynamic NMR Studies : Assess rotational barriers of flexible groups (e.g., trifluoromethylphenyl) to explain splitting patterns .
  • Crystallographic Refinement : Use Hirshfeld surface analysis to resolve ambiguous electron density regions .

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Molecular Docking : Screen against kinase or protease targets (e.g., EGFR, COX-2) using AutoDock Vina .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified triazole substituents to identify critical pharmacophores .
  • Enzyme Inhibition Assays : Measure IC₅₀ values via fluorometric or colorimetric readouts (e.g., ATPase activity) .

Q. How can stability under varying pH and light exposure be enhanced?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to pH 1–13 buffers and UV light (ICH Q1A guidelines) to identify degradation pathways .
  • Formulation Adjustments : Use lyophilization or antioxidant additives (e.g., BHT) for long-term storage .
  • Functional Group Masking : Introduce prodrug moieties (e.g., acetylated amines) to improve stability in acidic environments .

Q. What computational methods predict interactions with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding to lipid bilayers or protein pockets (GROMACS, AMBER) to assess residence times .
  • Pharmacophore Modeling : Identify essential interaction features (e.g., H-bond donors, hydrophobic pockets) using Schrödinger .
  • ADMET Prediction : Use SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

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